molecular formula C6H12N6 B13565811 n-(1-Ethyl-1h-pyrazol-4-yl)hydrazinecarboximidamide

n-(1-Ethyl-1h-pyrazol-4-yl)hydrazinecarboximidamide

Cat. No.: B13565811
M. Wt: 168.20 g/mol
InChI Key: WKJLJJBVRKQIRQ-UHFFFAOYSA-N
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Description

N-(1-Ethyl-1H-pyrazol-4-yl)hydrazinecarboximidamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Ethyl-1H-pyrazol-4-yl)hydrazinecarboximidamide typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carboxaldehyde with hydrazinecarboximidamide under reflux conditions in ethanol. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(1-Ethyl-1H-pyrazol-4-yl)hydrazinecarboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the hydrazinecarboximidamide group.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-(1-Ethyl-1H-pyrazol-4-yl)hydrazinecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Ethyl-1H-pyrazol-4-yl)hydrazinecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine
  • 1-(1H-pyrazol-4-yl)ethanone
  • N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines

Uniqueness

N-(1-Ethyl-1H-pyrazol-4-yl)hydrazinecarboximidamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C6H12N6

Molecular Weight

168.20 g/mol

IUPAC Name

1-amino-2-(1-ethylpyrazol-4-yl)guanidine

InChI

InChI=1S/C6H12N6/c1-2-12-4-5(3-9-12)10-6(7)11-8/h3-4H,2,8H2,1H3,(H3,7,10,11)

InChI Key

WKJLJJBVRKQIRQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)N=C(N)NN

Origin of Product

United States

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